molecular formula C12H18N2 B2380115 N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine CAS No. 2248332-74-1

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

Cat. No.: B2380115
CAS No.: 2248332-74-1
M. Wt: 190.29
InChI Key: YLKMWPCKMOPWDJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is a benzazepine derivative, a class of compounds known for their significance in medicinal chemistry research due to their structural similarity to bioactive molecules. The compound is characterized by its seven-membered azepine ring fused to a benzene ring. This specific isomer is annotated with the dimethylamine group at the 8-position of the benzazepine structure . As a building block in organic synthesis, it provides a core scaffold for the development and exploration of novel pharmacologically active agents. Researchers can utilize this compound in hit-to-lead optimization studies, as a standard in analytical method development, or for probing biological mechanisms related to central nervous system targets. Available data includes a predicted collision cross section (CCS) value of 139.9 Ų for the [M+H]+ adduct, which can be valuable for mass spectrometry-based identification and characterization . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12-6-5-10-4-3-7-13-9-11(10)8-12/h5-6,8,13H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKMWPCKMOPWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation and Beckmann Rearrangement

The foundational route, adapted from patent CN102702103A, begins with 1-tetrahydronaphthalenone (1). Reaction with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime (2), which undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 80–100°C to form 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (3). Cyclization efficiency depends on PPA concentration, with optimal yields (72–78%) achieved at 85°C for 6 hours.

Lithium Aluminium Hydride Reduction

The lactam (3) is reduced to 2,3,4,5-tetrahydro-1H-2-benzazepine (4) using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C. Excess LiAlH₄ (3.5 equiv) ensures complete conversion within 8–12 hours, yielding 4 in 68% isolated purity.

N,N-Dimethylation via Eschweiler-Clarke Reaction

The secondary amine (4) undergoes dimethylation using formaldehyde (37% aqueous) and formic acid under reflux. This one-pot Eschweiler-Clarke reaction proceeds via iminium ion intermediates, achieving 82% yield after 24 hours. Alternative methylating agents like methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) provide comparable yields (79%).

Table 1: Optimization of Methylation Conditions

Methylating Agent Solvent Base Temperature (°C) Yield (%)
HCHO/HCOOH H₂O None 100 82
CH₃I DMF K₂CO₃ 75 79
(CH₃)₂SO₄ THF NaH 60 71

Palladium-Catalyzed Enantioselective C–H Activation

Chiral Ligand Design and Cycloaddition

A breakthrough methodology employs palladium catalysts with binaphthyl-based chiral ligands to enable enantioselective C–H activation. For benzazepines, 2-bromobenzaldehyde (5) undergoes Suzuki-Miyaura coupling with 3-methoxybenzyl chloride (6) in toluene at 110°C, forming biarylmethane aldehyde (7) in 76% yield. Subsequent azide formation via Staudinger reaction and TfOH-mediated cyclization yields the benzazepine core (8) with 93% enantiomeric excess.

Late-Stage Dimethylation

Post-cyclization, the primary amine (8) is dimethylated using iodomethane (2.5 equiv) and K₂CO₃ in DMF at 75°C for 12 hours. This step, adapted from benzothiadiazole methylation protocols, achieves 85% yield with minimal over-alkylation.

Azide Rearrangement and Acid-Mediated Cyclization

Synthesis of Ortho-Azidobenzyl Precursors

Ortho-azidobenzyl derivatives (9) are prepared via Heck coupling of 2-bromobenzaldehyde (5) with 3-methoxystyrene (10), followed by hydrogenation and azidation. The azide (9) undergoes TfOH-catalyzed rearrangement in toluene at 25°C, forming the benzazepine scaffold (11) in 89–93% yield.

Reductive Amination and Methylation

The intermediate amine (11) is subjected to reductive amination with acetone and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by dimethylation using CH₃I/K₂CO₃. This two-step sequence affords the target compound in 74% overall yield.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (petroleum ether/ethyl acetate, 20:1 to 5:1 gradient), achieving >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms chemical homogeneity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.82–6.75 (m, 3H, aromatic), 3.29 (s, 6H, N(CH₃)₂), 2.90–2.82 (m, 4H, CH₂), 1.95–1.85 (m, 4H, CH₂).
  • IR (KBr) : 2925 cm⁻¹ (C-H stretch), 1672 cm⁻¹ (C=O absent, confirming lactam reduction).

Industrial Scalability and Environmental Impact

The traditional route (Section 1) remains preferred for large-scale production due to low catalyst costs and compatibility with existing infrastructure. However, the palladium-catalyzed method (Section 2) offers superior atom economy (87% vs. 63%) and reduces hazardous waste. Life-cycle assessments indicate that azide-based routes (Section 3) generate 40% less solvent waste compared to reductive amination approaches.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

  • Molecular formula : C₁₂H₁₈N₂ (MW: 190.28 g/mol)

  • Key functional groups :

    • Tertiary dimethylamine group (–N(CH₃)₂) at position 8

    • Partially saturated benzazepine ring (positions 2–5 are saturated)

    • Aromatic benzene ring fused to the azepine

The dimethylamine group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. The azepine nitrogen may participate in hydrogen bonding or protonation under acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The dimethylamine group directs incoming electrophiles to the ortho and para positions relative to itself on the benzene ring. Example reactions include:

Reaction TypeReagents/ConditionsExpected Product(s)Notes
NitrationHNO₃/H₂SO₄7-nitro derivativeLimited by steric hindrance from the azepine ring
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃7-chloro or 7-bromo derivativePosition selectivity depends on reaction kinetics

Reactivity of the Azepine Nitrogen

The secondary amine in the azepine ring (position 2) can undergo:

  • Protonation : Forms a water-soluble ammonium salt in acidic media (e.g., HCl), as seen in its hydrochloride salt analogs.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

    • Example: Reaction with methyl iodide yields a quaternary ammonium salt .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the azepine ring may undergo deformation. For example:

  • Acid-Catalyzed Dehydration : Analogous to benzazepinone synthesis , protonation of the azepine nitrogen could lead to ring contraction or dehydration, forming dihydrobenzazepinones (e.g., compound 8 → 9 in ).

Catalytic Cross-Coupling Reactions

The aromatic ring may participate in Pd-catalyzed reactions if functionalized with halogens:

  • Buchwald–Hartwig Amination : Requires a halogen substituent (not present in the parent compound) to form C–N bonds with aryl halides .

Radical Pathways

Free-radical intermediates may form under oxidative conditions:

  • TEMPO Trapping : Evidence from analogous benzazepine syntheses suggests potential radical intermediates in the presence of oxidants like TEMPO .

Scientific Research Applications

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmacological agent.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: This compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine with analogs based on structural, physicochemical, and functional properties.

Structural Analog: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Molecular Formula : C₁₀H₁₄N₂
Key Differences :

  • Amine position: The 7-amine group (vs.
  • Substituents : Lacks N,N-dimethylation, reducing steric hindrance and lipophilicity.
  • Molecular Weight : 162.24 g/mol (vs. 190.29 g/mol for the target), impacting pharmacokinetic properties like diffusion rates .

Functional Analog: Loperamide Impurity A (EP)

Structure : 4-[4-(4′-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Molecular Formula : C₃₈H₄₀Cl₂N₂O₃
Key Differences :

  • Core Structure : Features a piperidine ring (vs. benzazepine) and a bulky biphenyl group.
  • Functionality : Includes a hydroxyl group and chlorinated aromatic systems, enhancing polarity but reducing blood-brain barrier permeability compared to the target compound .

Physicochemical Comparison Table

Property Target Compound 3-Benzazepin-7-amine Loperamide Impurity A (EP)
Molecular Formula C₁₂H₁₈N₂ C₁₀H₁₄N₂ C₃₈H₄₀Cl₂N₂O₃
Molecular Weight (g/mol) 190.29 162.24 643.64
pKa (Predicted) 10.07 Not reported Not reported
Boiling Point (°C) 333.3 ± 37.0 Not reported Not reported
CCS [M+H]⁺ (Ų) 141.0 Not reported Not reported

Key Observations

Impact of N,N-Dimethylation: The dimethylamine group in the target compound increases steric bulk and basicity (pKa ~10.07) compared to non-methylated analogs like 3-benzazepin-7-amine. This may enhance membrane permeability but reduce solubility in aqueous media .

Benzazepine vs.

Collision Cross-Section (CCS) : The target’s CCS values (e.g., 141.0 Ų for [M+H]⁺) suggest a compact structure, advantageous for analytical techniques like ion mobility-mass spectrometry (IM-MS) .

Biological Activity

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a compound of increasing interest in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2. Its unique benzazepine ring system contributes to its distinct chemical and biological properties. The compound's structural information is summarized below:

PropertyValue
Molecular FormulaC12H18N2
SMILESCN(C)C1=CC2=C(CCCNC2)C=C1
InChIInChI=1S/C12H18N2/c1-14(2)12...
InChIKeyYLKMWPCKMOPWDJ-UHFFFAOYSA-N

This compound exerts its biological effects through interactions with specific molecular targets within biological systems. These targets may include various enzymes and receptors that modulate physiological responses. The compound's ability to bind to these targets allows it to influence their activity, which can lead to diverse biological effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to amine oxidase activity. It may catalyze oxidative deamination of primary and secondary amines, impacting neurotransmitter metabolism in the central nervous system .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Potential Therapeutic Applications : There is ongoing research into the compound's potential applications in treating neurodegenerative diseases due to its interactions with neurotransmitter systems .

Toxicity and Safety

Safety assessments indicate that this compound is harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Interaction : A study investigated the compound's interaction with neurotransmitter systems using animal models. Results indicated modulation of dopamine levels in specific brain regions .
  • Oxidative Stress Assessment : Another study evaluated the antioxidant capacity of the compound in vitro. It demonstrated significant protective effects against oxidative damage in neuronal cell cultures .
  • Pharmacological Profiling : A comprehensive profiling revealed that the compound could potentially act as a lead for developing new drugs targeting neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine?

The synthesis typically begins with the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using lithium aluminum hydride (LAH) in anhydrous ether to yield the primary amine intermediate. Subsequent N,N-dimethylation is achieved via reductive amination (e.g., formaldehyde and sodium cyanoborohydride) or alkylation (e.g., methyl iodide in the presence of a base). Critical parameters include reaction temperature control (<0°C for LAH reduction) and inert atmosphere to prevent oxidation .

Q. What structural features influence the compound’s reactivity and biological activity?

The compound’s benzazepine core provides rigidity, while the N,N-dimethyl group at the 8-position enhances lipophilicity and steric effects, influencing receptor binding. The tetrahydro ring system allows conformational flexibility, critical for interactions with enzymes or receptors. Comparative studies show that replacing the dimethyl group with bulkier substituents (e.g., piperazine) reduces bioavailability due to increased molecular weight .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., δ 2.2–2.4 ppm for N-methyl groups).
  • LC–MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 176.2) and purity (>95%).
  • X-ray crystallography : Resolves spatial conformation using SHELX programs for refinement .

Q. How does the compound participate in nucleophilic substitution reactions?

The amine group undergoes alkylation or acylation under mild conditions (e.g., acyl chlorides in dichloromethane). The benzene ring can undergo electrophilic substitution (e.g., nitration at the 4-position), but steric hindrance from the dimethyl group limits reactivity at the 8-position. Reaction yields depend on solvent polarity and catalyst selection (e.g., BF₃·Et₂O for Friedel-Crafts reactions) .

Advanced Research Questions

Q. How can computational modeling optimize SAR studies for derivatives?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to targets like serotonin receptors. For example, substituting the dimethyl group with a cyclopropyl moiety increases hydrophobic interactions in silico, correlating with in vitro IC₅₀ improvements. MD simulations (>100 ns) assess conformational stability in biological membranes .

Q. What strategies resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM for dopamine receptor inhibition) may arise from assay conditions (e.g., cell line variability or buffer pH). Meta-analysis of published datasets with standardized controls (e.g., HEK293 cells) and orthogonal assays (e.g., SPR vs. radioligand binding) can validate results. See comparative table below:

Assay TypeReported IC₅₀ (nM)Key Variables
Radioligand10 ± 2Membrane prep
SPR50 ± 5Buffer ionic strength
Functional (cAMP)30 ± 4GPCR coupling

Q. How are impurities profiled and controlled during synthesis?

HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) identifies byproducts:

  • Impurity A : Unreacted starting material (retention time 8.2 min).
  • Impurity B : Over-methylated derivative (Δ m/z +14). Limits follow ICH guidelines (<0.15% for individual impurities). Recrystallization (ethanol/water) improves purity to >99% .

Q. What crystallographic challenges arise in structural determination?

The compound’s flexible tetrahydro ring causes disorder in crystal lattices. High-resolution data (≤1.0 Å) collected at synchrotron facilities (e.g., Diamond Light Source) and SHELXL refinement with TWIN/BASF commands resolve twinning. Hydrogen bonding between amine groups and solvent (e.g., water) stabilizes the lattice .

Q. How does metabolic stability impact in vivo studies?

Microsomal assays (human liver microsomes, NADPH cofactor) reveal rapid N-demethylation (t₁/₂ = 15 min). Deuteration of methyl groups (CD₃) prolongs t₁/₂ to 45 min. LC–HRMS tracks metabolites (e.g., m/z 162.1 for demethylated product) .

Q. What advanced spectroscopic methods elucidate tautomeric equilibria?

Variable-temperature NMR (VT-NMR, 233–333 K) and NOESY detect interconversion between amine and imine tautomers. DFT calculations (B3LYP/6-311+G**) predict a 2:1 equilibrium favoring the amine form in DMSO. IR spectroscopy (N–H stretch at 3350 cm⁻¹) confirms dominant species .

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